Spacer Arm Length Comparison: dPEG4 (31.3 Å) Extends Biotin Further Than LC (24.7 Å) to Minimize Steric Hindrance in Streptavidin Capture
The total length added to the target molecule by the PEG4 spacer arm is 31.3 Å , compared with 24.7 Å for the aminocaproic acid (LC) spacer in biotin-LC-hydrazide . The dPEG4 spacer yields a 6.6 Å (26.7%) longer reach. For the discrete dPEG4 construction, the spacer itself accounts for 18 atoms and 20.6 Å measured along the molecular backbone . This additional reach reduces steric hindrance between the labeled macromolecule and the biotin-binding pocket of avidin or streptavidin, which is critical when biotinylating bulky glycoproteins or when performing streptavidin pull-downs on densely labeled surfaces. Spacer length has been shown to influence hydrazone exchange kinetics in linker architecture studies, where altering PEG spacer distance modulated nanoparticle release rates [1].
| Evidence Dimension | Total added spacer arm length (angstroms) |
|---|---|
| Target Compound Data | 31.3 Å (PEG4 spacer arm; dPEG backbone: 18 atoms, 20.6 Å) |
| Comparator Or Baseline | Biotin-LC-hydrazide: 24.7 Å (6-aminocaproic acid spacer) |
| Quantified Difference | +6.6 Å (+26.7% longer reach) |
| Conditions | Vendor-specified spacer arm measurements under standard molecular modeling conventions |
Why This Matters
A longer, flexible, hydrophilic spacer arm improves biotin accessibility to the streptavidin binding pocket, directly increasing capture efficiency for large or heavily glycosylated targets where steric occlusion with a shorter LC spacer would reduce yield.
- [1] Capture and Release of Protein-Nanoparticle Conjugates by Reversible Covalent Molecular Linkers. (2020). PubMed. Influence of PEG spacer distance between hydrazone and biotin on hydrazone exchange kinetics. View Source
